molecular formula C11H12Cl2F3N3 B1387882 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine CAS No. 1002033-51-3

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

Cat. No. B1387882
M. Wt: 314.13 g/mol
InChI Key: HMJNSCXADQOPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is a chemical compound with potential applications in various fields1. However, specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature23. For instance, the PTP scaffold was conjugated at the C2 position with the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole, a group believed to confer potency and selectivity toward the human (h) A2B adenosine receptor (AR) to the xanthine ligand2. However, the specific synthesis process for “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is not explicitly mentioned in the search results.



Molecular Structure Analysis

The molecular structure of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” is not directly available in the search results. However, related compounds such as “1-Fluoro-3-(trifluoromethyl)benzene” have been analyzed4.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not detailed in the search results. However, the compound is likely to participate in reactions typical of pyrazoles and benzylamines52.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not directly available in the search results. However, related compounds such as “1-Fluoro-3-(trifluoromethyl)benzene” have been analyzed4.


Scientific Research Applications

  • Siderophores in Biological Pathways

    • Application: Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron .
    • Method: Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Results: Siderophores play a role in regulating bioavailable iron levels and have applications in medicine, agriculture, and environmental sciences .
  • Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations

    • Application: These compounds have become unique reactants in synthetic methodology .
    • Method: They are used as precursors of stabilized metal carbenes .
    • Results: They have shown versatility in applications toward a wide range of synthetic transformations .

Safety And Hazards

The safety and hazards associated with “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not directly available in the search results. However, similar compounds can cause severe skin burns and eye damage6789.


Future Directions

The future directions for the research and application of “1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine” are not explicitly mentioned in the search results. However, the compound’s potential applications in various fields, such as medicinal chemistry, could be explored further1.


Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.


properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCMEOLWDYGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.